N-phenyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide
Description
This compound features a 4,5-dihydroisoxazole core substituted with a 2-thienyl group at position 2. The isoxazole ring is linked via a carbonyl group to a hydrazinecarboxamide moiety, which is further substituted with a phenyl group.
Properties
IUPAC Name |
1-phenyl-3-[(3-thiophen-2-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c20-14(12-9-11(19-22-12)13-7-4-8-23-13)17-18-15(21)16-10-5-2-1-3-6-10/h1-8,12H,9H2,(H,17,20)(H2,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFBUSQBHNMDIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=CS2)C(=O)NNC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50086424 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
N-phenyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide, with the molecular formula C15H14N4O3S, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.
Synthesis
The compound can be synthesized through various methods involving the reaction of hydrazine derivatives with isoxazole precursors. The general synthetic route involves the formation of the isoxazole ring followed by acylation with phenyl and thienyl substituents. The synthesis typically yields high-purity products suitable for biological testing.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it has shown effective inhibition against Mycobacterium tuberculosis and other non-tuberculous mycobacteria. The compound's Minimum Inhibitory Concentration (MIC) values were determined to be significant but varied based on the specific strain tested.
| Microbial Strain | MIC (µM) |
|---|---|
| Mycobacterium tuberculosis | 250 |
| Mycobacterium avium | >250 |
| Mycobacterium kansasii | >250 |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play crucial roles in neurotransmission and their inhibition is a target for treating neurodegenerative diseases.
- AChE Inhibition : The compound showed moderate inhibition with IC50 values ranging from 27.04 µM to 106.75 µM.
- BuChE Inhibition : The IC50 values were higher, ranging from 58.01 µM to 277.48 µM.
These findings suggest that structural modifications of hydrazinecarboxamides can enhance enzyme inhibition properties, making them potential candidates for further development as therapeutic agents.
Anti-inflammatory Activity
The compound's derivatives have been investigated for anti-inflammatory properties, particularly their selectivity towards cyclooxygenase enzymes (COX). Some derivatives have demonstrated significant COX-2 selectivity, which is advantageous for developing anti-inflammatory medications with fewer gastrointestinal side effects.
Case Studies
- Case Study on Antimycobacterial Activity : A study evaluated a series of hydrazinecarboxamides, including our compound of interest, against drug-susceptible and resistant strains of Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited enhanced activity compared to traditional treatments.
- Enzyme Inhibition Study : A comparative study assessed various hydrazine derivatives for their AChE inhibitory effects. The results showed that modifying the hydrazine backbone significantly influenced the inhibitory potency, with some compounds outperforming established drugs like rivastigmine.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in the substituents on the isoxazole ring and the hydrazinecarboxamide moiety. Key examples from the evidence include:
N-(4-Chlorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide (CAS 478064-66-3)
- Structure :
- Isoxazole substituent: 3-pyridinyl (electron-deficient heteroaromatic ring).
- Hydrazinecarboxamide substituent: 4-chlorophenyl (electron-withdrawing Cl group).
- Molecular Formula : C₁₆H₁₄ClN₅O₃ .
- Key Differences :
- The pyridinyl group may enhance solubility in polar solvents compared to thienyl.
- Chlorine increases molecular stability but reduces lipophilicity relative to the unsubstituted phenyl group in the target compound.
B. tert-Butyl 3-{[((5R)-3-{4-[(Z)-(acetyloxy)iminomethyl]phenyl}-4,5-dihydro-5-isoxazolyl)acetyl]amino}-L-alaninate (Compound 29)
- Hydrazinecarboxamide replaced by an acetylated amino acid ester.
- The amino acid ester tail enhances solubility in aqueous media compared to the phenyl group in the target compound.
N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide (Compound 3a)
- Structure :
- Core: 1,3,4-thiadiazole (sulfur-containing heterocycle) instead of isoxazole.
- Substituent: Thioxo group at position 3.
- Key Differences :
Table 1: Comparative Data of Key Compounds
*Calculated based on molecular formula.
Key Observations :
- Electron Effects: The 2-thienyl group in the target compound provides stronger electron-donating properties compared to pyridinyl (electron-withdrawing) or cyanophenyl (moderately electron-withdrawing) substituents .
- Solubility: Compounds with polar substituents (e.g., pyridinyl in CAS 478064-66-3) or amino acid esters (Compound 29) exhibit higher aqueous solubility than the phenyl-substituted target compound.
- Biological Activity : Thiadiazole derivatives (e.g., Compound 3a) show inhibitory activity in assays, suggesting the heterocyclic core’s critical role in bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
